molecular formula C28H50 B14701113 13,15-Octacosadiyne CAS No. 24643-46-7

13,15-Octacosadiyne

Cat. No.: B14701113
CAS No.: 24643-46-7
M. Wt: 386.7 g/mol
InChI Key: WORVNKKFYJQVPK-UHFFFAOYSA-N
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Description

13,15-Octacosadiyne is a linear aliphatic compound characterized by a 28-carbon chain with conjugated triple bonds at positions 13 and 15. The compound’s structure distinguishes it from other lipids and hydrocarbons due to its long carbon skeleton and rigid diyne moiety, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

24643-46-7

Molecular Formula

C28H50

Molecular Weight

386.7 g/mol

IUPAC Name

octacosa-13,15-diyne

InChI

InChI=1S/C28H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

WORVNKKFYJQVPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 13,15-Octacosadiyne can be synthesized through the homocoupling of 1-tetradecyne. The reaction typically involves the use of a gold catalyst (Au/C) and molecular oxygen at elevated temperatures (around 170°C) for a prolonged period (approximately 18 hours). The reaction conditions are carefully controlled to ensure the formation of the desired product with a good yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar catalytic systems and reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 13,15-Octacosadiyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The triple bonds in this compound can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or ozone can be used as oxidizing agents under acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of triple bonds.

    Substitution: Halogenation reactions can be carried out using bromine or chlorine in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 13,15-Octacosadiyne is used as a building block in organic synthesis

Biology and Medicine: Research has shown that this compound exhibits biological activity, including antioxidant properties. It has been studied for its potential hepatoprotective effects, particularly in mitigating liver dysfunction induced by toxic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 13,15-Octacosadiyne is primarily related to its ability to undergo chemical transformations. The triple bonds in its structure make it highly reactive, allowing it to participate in various reactions that can modify its chemical and physical properties. In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Compound Name Structure Type Key Functional Groups Carbon Chain Length Biological Relevance
This compound Aliphatic diyne Two triple bonds (13,15) 28 Potential antioxidant role
Octadecanoic acid Saturated fatty acid Carboxylic acid 18 Membrane component
Stigmasterol Phytosterol Hydroxyl, double bond 29 (sterol backbone) Cholesterol modulation
7-Ethenyl 9-octadecenoic acid Unsaturated fatty acid Vinyl group, double bond 18 Bioactive lipid signaling
Methyl 8,10-octadecadiynoate Aliphatic diyne ester Ester, two triple bonds 18 Enhanced bioavailability

Structural Comparisons

Chain Length and Rigidity: this compound (C28) has a significantly longer carbon chain than Octadecanoic acid (C18) or Methyl 8,10-octadecadiynoate (C18). In contrast, Stigmasterol’s tetracyclic sterol backbone provides a planar structure, enabling integration into lipid bilayers, unlike the linear diyne .

Functional Groups: The diyne’s triple bonds contrast with the carboxylic acid group in Octadecanoic acid and the ester in Methyl 8,10-octadecadiynoate. These differences influence solubility; diynes are less polar than carboxylic acids but more reactive than sterols due to electron-deficient triple bonds .

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